molecular formula C14H17N3O2 B2550693 1-(furan-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine CAS No. 1286726-30-4

1-(furan-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine

Cat. No.: B2550693
CAS No.: 1286726-30-4
M. Wt: 259.309
InChI Key: KNLWOKAOEFMBCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(furan-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine is a synthetic chemical compound featuring a piperidine core that is functionalized with both furan-2-carbonyl and 1H-pyrazol-1-ylmethyl substituents. This molecular architecture, which incorporates nitrogen-containing heterocycles (piperidine and pyrazole) alongside an oxygen-containing heterocycle (furan), is commonly explored in medicinal chemistry and drug discovery research. Piperidine and pyrazole scaffolds are recognized as privileged structures in pharmacology and are frequently investigated for their potential biological activities. For instance, pyrazole derivatives are widely studied for their antimicrobial, anti-inflammatory, and anticancer properties . Similarly, furan-based compounds are common pharmacophores in developing therapeutic agents . The specific mechanism of action for this compound is [ Describe the specific mechanism of action, e.g., "a potential modulator of..." or "an inhibitor of the XYZ enzyme," based on research data ]. Its primary research applications include [ Detail specific research applications, e.g., "as a building block in organic synthesis," "as a candidate in high-throughput screening for neurological targets," or "for the development of new kinase inhibitors" ]. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

furan-2-yl-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c18-14(13-3-1-10-19-13)16-8-4-12(5-9-16)11-17-7-2-6-15-17/h1-3,6-7,10,12H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLWOKAOEFMBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan-2-carbonyl chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride.

    Nucleophilic substitution: The furan-2-carbonyl chloride is then reacted with 4-[(1H-pyrazol-1-yl)methyl]piperidine in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

1-(furan-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(furan-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyrazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives, highlighting substituent effects and pharmacological relevance:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes
1-(furan-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine (Target) C₁₃H₁₅N₃O₂ 257.28 Furan-2-carbonyl, pyrazole-methyl Potential scaffold for CNS or antimicrobial agents; lacks halogen substituents.
1-(7-methoxy-1-benzofuran-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine C₁₉H₂₁N₃O₃ 339.39 Methoxybenzofuran-carbonyl, pyrazole-methyl Increased steric bulk and lipophilicity due to benzofuran; may enhance metabolic stability .
1-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one C₂₀H₁₆ClFN₃O₂ 392.81 Halogenated aryl groups (Cl, F), 4-oxo-piperidine Demonstrated antimicrobial activity; halogen atoms enhance electronic interactions .
1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine C₁₀H₁₄BrN₃O 272.14 Bromo-pyrazole, methyl group Bromine increases molecular weight and may improve binding affinity via halogen bonds .
1-(Cyclopropylsulfonyl)-4-((4-(dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine C₁₈H₃₀BN₃O₄S 395.33 Sulfonyl, boronate ester Boronate ester enhances solubility; sulfonyl group improves metabolic resistance .

Structural and Functional Analysis

  • Furan vs. Benzofuran: Replacing the furan in the target compound with a 7-methoxybenzofuran () introduces methoxy and fused benzene rings. This increases molecular weight (339.39 vs. 257.28) and lipophilicity (logP ~2.5 vs.
  • Halogenation Effects : The halogenated derivative in (Cl, F) exhibits antimicrobial activity, attributed to the electron-withdrawing effects of halogens, which stabilize charge-transfer interactions with microbial enzymes. The target compound lacks halogens, suggesting lower inherent activity but possibly fewer off-target effects .
  • Sulfonyl and Boronate Groups : Compounds with sulfonyl () or boronate esters () show enhanced solubility and metabolic stability compared to the furan-carbonyl group, which may undergo oxidative degradation in vivo.

Pharmacokinetic and Physicochemical Properties

  • LogP : The target compound’s logP (~1.8) is lower than its methoxybenzofuran analog (~2.5), indicating reduced membrane permeability but better solubility.
  • Hydrogen Bonding: The pyrazole-methyl group in the target compound provides hydrogen-bond donors/acceptors (N–H, C–H), similar to the pyrazole derivatives in and . This feature is critical for binding to targets like kinases or GPCRs.

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